molecular formula C18H19N5O3S B12149112 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)ace tamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)ace tamide

Cat. No.: B12149112
M. Wt: 385.4 g/mol
InChI Key: QRXORJWMAYQRIX-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step often involves the reaction of an appropriate hydrazine derivative with a suitable nitrile or isothiocyanate under acidic or basic conditions to form the triazole ring.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the triazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of methoxybenzaldehyde or methoxybenzoic acid, while reduction of the triazole ring can yield triazoline derivatives.

Scientific Research Applications

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target enzyme or receptor. The methoxyphenyl groups can enhance the compound’s binding affinity and selectivity, while the acetamide moiety can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: This compound shares the methoxyphenyl group and has similar biological activities, but differs in the heterocyclic ring structure.

    5-Amino-1,2,4-triazole: A simpler triazole derivative with known enzyme inhibitory activities.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in the overall structure and biological activities.

Uniqueness

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is unique due to its combination of the triazole ring, methoxyphenyl groups, and acetamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O3S/c1-25-13-7-5-6-12(10-13)20-16(24)11-27-18-22-21-17(23(18)19)14-8-3-4-9-15(14)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

QRXORJWMAYQRIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC

Origin of Product

United States

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